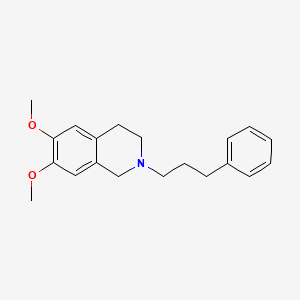![molecular formula C10H14N2OS2 B4990588 N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4990588.png)
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide, also known as SN-38, is a potent anticancer drug that is used in the treatment of various types of cancer. It is a derivative of irinotecan, which is a prodrug that is converted to SN-38 in the body. SN-38 has been shown to be effective in the treatment of colorectal, lung, and ovarian cancers, among others.
Mécanisme D'action
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide exerts its anticancer activity by inhibiting the activity of topoisomerase I. This inhibition leads to the accumulation of DNA damage and cell death. This compound also induces apoptosis, which is a programmed cell death that is important for the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. This compound has also been shown to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent anticancer drug that is effective against a wide range of cancer types. It is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It is highly toxic and requires careful handling. It is also relatively expensive compared to other anticancer drugs.
Orientations Futures
There are several future directions for research on N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide. One area of research is the development of new methods for synthesizing and purifying this compound. Another area of research is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, there is ongoing research on the use of this compound in combination with other anticancer drugs to improve its efficacy. Finally, there is research on the development of new biomarkers that can predict the response of cancer cells to this compound.
Méthodes De Synthèse
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide is synthesized from irinotecan, which is a semi-synthetic derivative of camptothecin. The synthesis involves the hydrolysis of irinotecan to form this compound, which is then purified using various chromatography techniques.
Applications De Recherche Scientifique
N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell death, which is the basis for its anticancer activity.
Propriétés
IUPAC Name |
N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS2/c1-7(2)6-11-10(14)12-9(13)8-4-3-5-15-8/h3-5,7H,6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDBBMDGKXHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1,4-dimethyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-4-ium iodide](/img/structure/B4990507.png)
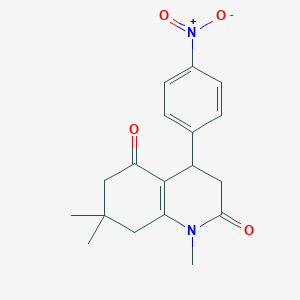
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)
![4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4990537.png)
methyl]phosphonate](/img/structure/B4990552.png)
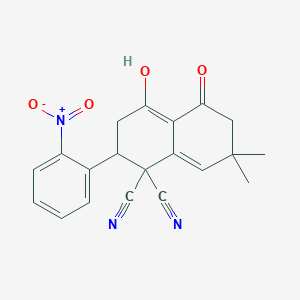
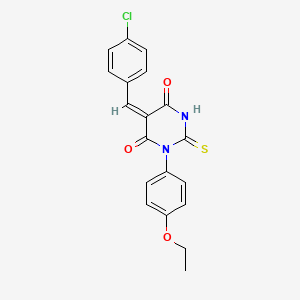
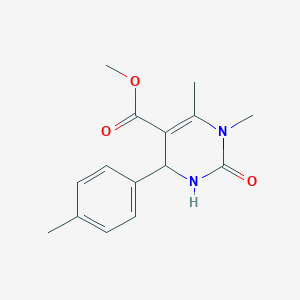
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)
![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)
